Acetic-2-13C acid, anhydride
Overview
Description
Acetic-2-13C acid, anhydride: is a labeled compound where the carbon-13 isotope is incorporated into the acetic acid molecule. This compound is particularly useful in various scientific research applications due to its isotopic labeling, which allows for detailed tracking and analysis in chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Acetic Acid: One of the classical methods involves the dehydration of acetic acid using a catalyst such as phosphorus oxide.
Acetaldehyde Oxidation: Another method is the liquid-phase oxidation of acetaldehyde in the presence of manganese acetate as a catalyst.
Methyl Acetate Carbonylation: Industrially, acetic anhydride is often produced by the carbonylation of methyl acetate in the presence of a rhodium catalyst.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Acetic anhydride reacts with water to form acetic acid.
Alcoholysis: It reacts with alcohols to form esters.
Aminolysis: It reacts with amines to form amides.
Reduction: It can be reduced to primary alcohols using lithium aluminum hydride.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols: For esterification reactions.
Amines: For amide formation.
Lithium Aluminum Hydride: For reduction reactions.
Major Products:
Acetic Acid: From hydrolysis.
Esters: From reactions with alcohols.
Amides: From reactions with amines.
Primary Alcohols: From reduction reactions.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Employed in the synthesis of pharmaceuticals, including the production of aspirin and acetaminophen .
Industry:
Mechanism of Action
Nucleophilic Acyl Substitution:
- The compound undergoes nucleophilic acyl substitution reactions where a nucleophile attacks the carbonyl carbon, leading to the formation of various products such as esters, amides, and acids .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- Acetic Acid-1-13C
- Sodium Acetate-2-13C
- Acetic Anhydride-1,1’-13C2 .
Properties
IUPAC Name |
acetyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1+1,2+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIJRYMOXRFFG-ZDOIIHCHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)OC(=O)[13CH3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308428 | |
Record name | Acetic-2-13C acid, anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17830-01-2 | |
Record name | Acetic-2-13C acid, anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17830-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic-2-13C acid, anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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